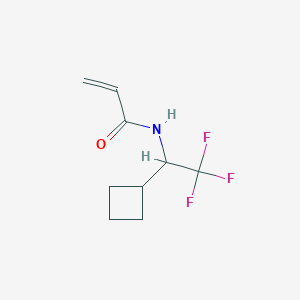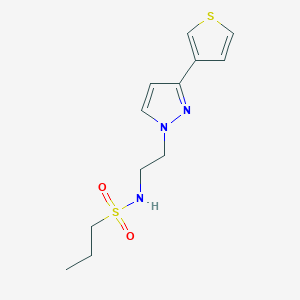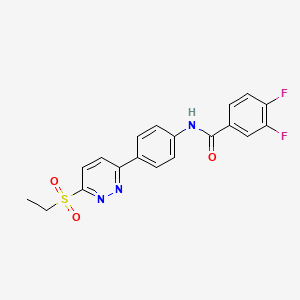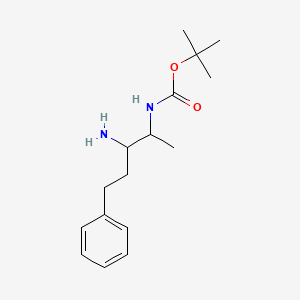
N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)isobutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and also has several amine groups .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 4-Amino-N-[2(diethylamino)Ethyl]Benzamide have been synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2(diethylamino)ethyl]benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .Aplicaciones Científicas De Investigación
Antibacterial Applications
This compound has shown potential in the synthesis of complexes that exhibit antibacterial activity. For instance, similar structures have been used to create ion-associate complexes that demonstrate good activity against Gram-positive bacteria and yeast, including Candida albicans .
Drug Delivery Systems
The structural features of this compound suggest its utility in the development of drug delivery systems. Polymers grafted with similar dimethylaminoethyl groups have been used to create nanocarriers for drugs and DNA, indicating the potential of this compound in forming micelleplexes for codelivery .
Cancer Therapy
Compounds with dimethylaminoethyl moieties have been explored for their synergistic effects in cancer therapy. They are involved in the design of nanocarriers that can simultaneously load anticancer drugs and nucleic acids, which is crucial for advanced cancer treatment strategies .
Polymer Synthesis
The compound’s structure is conducive to the synthesis of cationic polymers. These polymers have a wide range of applications, including as flocculants, coagulants, dispersants, and stabilizers, which are essential in various industrial processes .
Organic Synthesis
Similar compounds are used in organic synthesis, such as the acylation of alcohols to form esters under base- and solvent-free conditions. This indicates that our compound could be a valuable reagent in facilitating various organic reactions .
Computational Chemistry
The compound’s derivatives have been characterized using computational chemistry techniques like density functional theory (DFT). This suggests that the compound could be used in computational studies to understand molecular interactions and properties .
Material Science
In material science, the compound could contribute to the growth and characterization of new organic materials with specific electronic properties, as seen with related compounds synthesized via Knoevenagel condensation .
Biomedical Research
Given the compound’s structural similarity to other bioactive molecules, it may have applications in biomedical research, potentially in the study of receptor interactions or as a building block for more complex bioactive structures .
Propiedades
IUPAC Name |
N-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5O/c1-9(2)12(19)14-6-7-15-13-16-10(3)8-11(17-13)18(4)5/h8-9H,6-7H2,1-5H3,(H,14,19)(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMZNCDPZBBQNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNC(=O)C(C)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)isobutyramide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide](/img/structure/B2882926.png)


![N-benzyl-2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2882930.png)

![Glycine, N-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]-](/img/structure/B2882933.png)


![N-[4-(methoxymethyl)-6-methyl-2-oxo-1H-quinolin-7-yl]cyclopropanecarboxamide](/img/structure/B2882941.png)


![N-(2,4-dichlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2882945.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 3-(dimethylamino)benzoate](/img/structure/B2882947.png)
